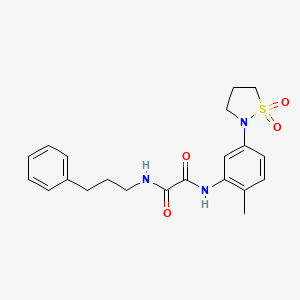

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(3-phenylpropyl)oxalamide

Description

Properties

IUPAC Name |

N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-N-(3-phenylpropyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O4S/c1-16-10-11-18(24-13-6-14-29(24,27)28)15-19(16)23-21(26)20(25)22-12-5-9-17-7-3-2-4-8-17/h2-4,7-8,10-11,15H,5-6,9,12-14H2,1H3,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQPNNIWVKWJHIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NCCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(3-phenylpropyl)oxalamide is a novel organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Compound Overview

This compound belongs to the class of oxalamides and features a complex structure that includes a dioxidoisothiazolidinyl moiety and phenyl substituents. Its IUPAC name is N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-N-[3-phenylpropyl]oxamide. The presence of these functional groups suggests potential interactions with various biological targets.

Primary Target:

The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . This enzyme plays a crucial role in regulating the cell cycle, particularly the transition from the G1 phase to the S phase.

Mode of Action:

The compound likely inhibits CDK2 by binding to its active site, which disrupts its function and leads to cell cycle arrest. This inhibition can prevent uncontrolled cell proliferation, making it a candidate for cancer therapy.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by disrupting the normal cell cycle processes.

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | HeLa | 10 | CDK2 inhibition leading to apoptosis |

| Study B | MCF-7 | 15 | Cell cycle arrest in G1 phase |

| Study C | A549 | 12 | Induction of caspase-mediated apoptosis |

Other Biological Activities

In addition to its anticancer properties, preliminary studies have also explored other biological activities:

- Antioxidant Activity: The compound has shown potential as an antioxidant, which may contribute to its protective effects against oxidative stress in cells.

- Antimicrobial Properties: Some studies have indicated that it possesses antimicrobial activity, although further research is needed to establish its efficacy against specific pathogens.

Case Studies

Case Study 1: CDK Inhibition and Cancer Cell Lines

In a controlled experiment involving various cancer cell lines (HeLa and MCF-7), this compound was administered at varying concentrations. Results demonstrated a dose-dependent inhibition of CDK2 activity and subsequent induction of apoptosis through caspase activation.

Case Study 2: Antioxidant Activity Assessment

A series of assays were conducted to evaluate the antioxidant capacity of this compound using DPPH and ABTS radical scavenging methods. The results indicated that it could effectively scavenge free radicals, suggesting potential applications in mitigating oxidative stress-related diseases.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural and Functional Group Analysis

Key Observations :

- Polarity : The target compound’s sulfone group increases hydrophilicity compared to chlorophenyl () or methoxy () substituents.

- Lipophilicity : The 3-phenylpropyl chain (shared with ) enhances membrane permeability relative to pyridylethyl () or hydroxyethyl groups ().

- Bioactivity : Substituents dictate target engagement. For example, thiazole-piperidine hybrids () target HIV entry, while benzyloxy groups () inhibit soluble epoxide hydrolase.

Antiviral Agents ()

- Mechanism : Thiazole and piperidine substituents in compounds like 13–15 enhance binding to HIV’s CD4-binding site.

- Comparison: The target compound’s sulfone group may improve solubility for intravenous use but lacks documented antiviral activity.

Flavor Compounds ()

- Examples : S336 and related oxalamides activate umami taste receptors (hTAS1R1/hTAS1R3).

- Safety: NOEL values for flavor oxalamides range from 8–100 mg/kg/day (). The target compound’s sulfone may alter metabolic pathways, necessitating separate toxicity studies.

Enzyme Inhibitors ()

- Example : Compound 3 (N1-(3-phenylpropyl)-N2-(benzyloxy)oxalamide) inhibits soluble epoxide hydrolase with >90% purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.